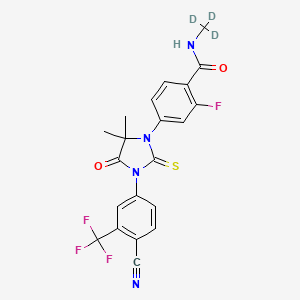

Enzalutamide D3

Overview

Description

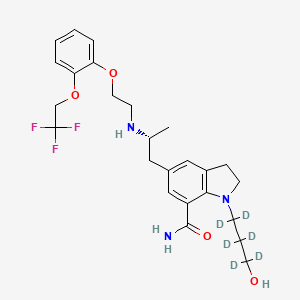

HC-1119, also known as deutenzalutamide, is a deuterated analog of enzalutamide, a second-generation androgen receptor antagonist. It is primarily developed for the treatment of metastatic castration-resistant prostate cancer. The deuteration of enzalutamide in HC-1119 results in several pharmacokinetic advantages, including slower metabolism, higher plasma concentration, and lower brain exposure .

Mechanism of Action

Target of Action

Enzalutamide D3, also known as Deutenzalutamide, primarily targets the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones . The androgen receptor is most notably involved in the hormonal growth of prostate cancer cells .

Mode of Action

this compound acts as a competitive androgen receptor inhibitor. It has a threefold inhibition on the androgen signaling pathway without significant androgen receptor agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway. By inhibiting the androgen receptor, this compound prevents testosterone from stimulating prostate cancer growth . This inhibition may slow down the growth of the cancer cells .

Pharmacokinetics

this compound is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4 . It is primarily excreted via renal excretion of hepatic metabolites . The terminal half-life of this compound is approximately 5.8 days .

Result of Action

The molecular effect of this compound’s action is the inhibition of androgen receptor signaling, which leads to decreased cell proliferation and induced cell death in prostate cells . On a cellular level, this results in a decrease in prostate tumor volume .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that interact with the same cytochrome P450 enzymes can alter the levels of this compound . Additionally, the presence of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSC), which express the androgen receptor and promote prostate cancer progression, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Enzalutamide D3 acts by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the androgen receptor signaling pathway . This inhibition disrupts the normal function of the androgen receptor, which includes the regulation of gene expression and cell growth . The interaction between this compound and the androgen receptor is key to its therapeutic effect .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation and induces apoptosis . It also influences cell function by impacting cell signaling pathways and gene expression . For example, it has been found to enhance myeloid cell-mediated immune suppression, promoting tumor progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the androgen receptor, which prevents the receptor from being activated by androgens . This inhibition of the androgen receptor signaling pathway leads to a decrease in the expression of genes that are regulated by this receptor, resulting in the inhibition of prostate cancer cell growth .

Temporal Effects in Laboratory Settings

This compound has been found to have a half-life of 5.8 days, and steady state is achieved by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway . Over time, the effects of this compound on cellular function can lead to a decrease in tumor size and an improvement in patient survival .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a PC-3 xenograft model, this compound at a dosage of 20 mg/kg/day for 21 days inhibited tumor growth by 49% compared to vehicle-treated mice . Higher doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, and its metabolism involves the cytochrome P450 enzymes . The metabolic pathways of this compound can also be influenced by other factors, such as the presence of other drugs .

Transport and Distribution

After administration, this compound is rapidly and extensively distributed to various tissues. It has been found to be primarily distributed in the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC-1119 involves the deuteration of enzalutamide. The chemical name of HC-1119 is 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thio-1-imidazolidinyl}-2-fluoro-N-trideuteromethylbenzamide . The preparation method includes the following steps:

Deuteration: The introduction of deuterium atoms into the enzalutamide molecule.

Solubilization: Dissolving the raw material in a solvent such as Labrasol to improve solubility and bioavailability.

Formulation: The final product is formulated into a soft capsule to ensure stability and consistent drug concentration in the bloodstream.

Industrial Production Methods

The industrial production of HC-1119 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment is essential to maintain the consistency and safety of the drug .

Chemical Reactions Analysis

Types of Reactions

HC-1119 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: HC-1119 can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of HC-1119, while substitution reactions can produce different substituted analogs .

Scientific Research Applications

HC-1119 has several scientific research applications, including:

Chemistry: The compound is used in studies related to the synthesis and characterization of deuterated drugs.

Biology: HC-1119 is employed in research on androgen receptor signaling pathways and their role in cancer progression.

Medicine: The primary application of HC-1119 is in the treatment of metastatic castration-resistant prostate cancer. .

Industry: HC-1119 is being explored for its potential use in other androgen receptor-related diseases, including breast cancer

Comparison with Similar Compounds

Similar Compounds

Enzalutamide: The parent compound of HC-1119, enzalutamide is also a second-generation androgen receptor antagonist used in the treatment of prostate cancer.

Apalutamide: Another second-generation androgen receptor antagonist used for similar indications.

Darolutamide: A newer androgen receptor antagonist with a similar mechanism of action .

Uniqueness of HC-1119

HC-1119 is unique due to its deuteration, which provides several pharmacokinetic advantages over enzalutamide. These advantages include slower metabolism, higher plasma concentration, and lower brain exposure, leading to improved efficacy and safety profiles .

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443331-82-5 | |

| Record name | Deutenzalutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUTENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?

A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).

Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?

A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)